molecular formula C12H8F2O B1585448 4-(2,4-Difluorophenyl)phenol CAS No. 59089-68-8

4-(2,4-Difluorophenyl)phenol

Cat. No. B1585448
Key on ui cas rn: 59089-68-8
M. Wt: 206.19 g/mol
InChI Key: ASOVDRYKVVVCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04225730

Procedure details

A 30 liter resin pot is fitted with stirrer, thermometer and reflux condenser, and charged with 2.62 kg. of 50% aqueous sodium hydroxide and 11.34 liters of water. 4-(2',4'-Difluorophenyl)phenylacetate (1.876 kg., 7.55 m) is added and the batch is heated to reflux over 2.5 hours. The batch is refluxed for 2 hours (in solution at 75°), then cooled to 100° and added to a solution of 3.27 liters of concentrated hydrochloric acid in 9.8 liters of water in a 50 liter resin pot over a 30 minute period.
[Compound]
Name
resin
Quantity
30 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-(2',4'-Difluorophenyl)phenylacetate
Quantity
1.876 kg
Type
reactant
Reaction Step Three
Quantity
3.27 L
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
50 L
Type
reactant
Reaction Step Four
Name
Quantity
9.8 L
Type
solvent
Reaction Step Four
Name
Quantity
11.34 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14](CC([O-])=O)=[CH:13][CH:12]=1.Cl>O>[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([OH:1])=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
resin
Quantity
30 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
4-(2',4'-Difluorophenyl)phenylacetate
Quantity
1.876 kg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)CC(=O)[O-]
Step Four
Name
Quantity
3.27 L
Type
reactant
Smiles
Cl
Name
resin
Quantity
50 L
Type
reactant
Smiles
Name
Quantity
9.8 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
11.34 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
ADDITION
Type
ADDITION
Details
charged with 2.62 kg
TEMPERATURE
Type
TEMPERATURE
Details
the batch is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The batch is refluxed for 2 hours (in solution at 75°)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 100°

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC(=C1)F)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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